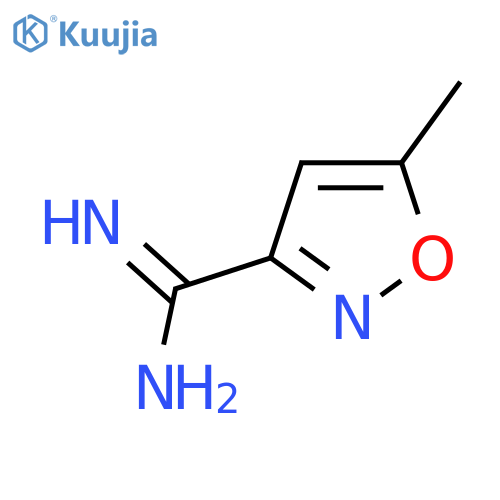Cas no 1172692-54-4 (5-methyl-1,2-oxazole-3-carboximidamide)

1172692-54-4 structure
商品名:5-methyl-1,2-oxazole-3-carboximidamide
5-methyl-1,2-oxazole-3-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-3-Isoxazolecarboximidamide
- 3-Isoxazolecarboximidamide, 5-methyl-
- 5-methyl-1,2-oxazole-3-carboximidamide
-
- インチ: 1S/C5H7N3O/c1-3-2-4(5(6)7)8-9-3/h2H,1H3,(H3,6,7)
- InChIKey: YDOHFQRZPKNSMQ-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(C(=N)N)=N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 125
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 75.9
5-methyl-1,2-oxazole-3-carboximidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858083-0.5g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1858083-0.05g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1858083-2.5g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1858083-10.0g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1858083-5g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 5g |
$3728.0 | 2023-09-18 | ||
| Enamine | EN300-1858083-1g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1858083-0.1g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1858083-0.25g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1858083-1.0g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1858083-5.0g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 5g |
$3728.0 | 2023-06-03 |
5-methyl-1,2-oxazole-3-carboximidamide 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
1172692-54-4 (5-methyl-1,2-oxazole-3-carboximidamide) 関連製品
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
